2-[3-Oxo-3-(1-thiophen-2-ylethylamino)propyl]benzoic acid
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Overview
Description
2-[3-Oxo-3-(1-thiophen-2-ylethylamino)propyl]benzoic acid is a complex organic compound that features a benzoic acid core with a thiophene ring and an amino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-3-(1-thiophen-2-ylethylamino)propyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Propyl Intermediate: The initial step involves the reaction of thiophene-2-carboxaldehyde with ethylamine to form the intermediate 1-(thiophen-2-yl)ethylamine.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3-oxopropanoic acid to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-3-(1-thiophen-2-ylethylamino)propyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Oxo-3-(1-thiophen-2-ylethylamino)propyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[3-Oxo-3-(1-thiophen-2-ylethylamino)propyl]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The thiophene ring and amino propyl group play crucial roles in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[3-Oxo-3-(1-thiophen-2-ylethylamino)propyl]benzoic acid: shares similarities with other thiophene-containing compounds such as thiophene-2-carboxylic acid and 2-(thiophen-2-yl)ethanamine.
Unique Features: The presence of both a benzoic acid moiety and a thiophene ring in the same molecule provides unique electronic and steric properties that are not found in simpler thiophene derivatives.
Uniqueness
Structural Complexity: The combination of a benzoic acid core with a thiophene ring and an amino propyl group makes it structurally more complex and versatile compared to simpler analogs.
Functional Diversity:
Properties
IUPAC Name |
2-[3-oxo-3-(1-thiophen-2-ylethylamino)propyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(14-7-4-10-21-14)17-15(18)9-8-12-5-2-3-6-13(12)16(19)20/h2-7,10-11H,8-9H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYIKTRLPBAZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CCC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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